3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate
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Overview
Description
3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate is a complex organic compound with a unique structure that combines a morpholine ring, a phenyl group, and an iodobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate typically involves multiple steps. One common method starts with the preparation of 3,5-dimethylphenyl 4-iodobenzenesulfonate, which is then reacted with morpholine under specific conditions to introduce the morpholinomethyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The iodobenzenesulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiourea. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved in its action can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenyl 4-iodobenzenesulfonate: Lacks the morpholinomethyl group, making it less versatile in certain reactions.
2-(Morpholinomethyl)phenyl 4-iodobenzenesulfonate: Similar structure but with different substitution patterns, affecting its reactivity and applications.
3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-bromobenzenesulfonate: Contains a bromine atom instead of iodine, which can influence its chemical behavior and reactivity.
Uniqueness
3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.
Biological Activity
3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-iodobenzenesulfonate, with the CAS number 860649-25-8, is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Property | Details |
---|---|
Molecular Formula | C19H23INO4S |
Molar Mass | 523.81 g/mol |
CAS Number | 860649-25-8 |
Synonyms | 2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-iodobenzenesulfonate hydrochloride |
The biological activity of this compound primarily stems from its interaction with various biological targets. It is hypothesized to function as a modulator of enzyme activity , particularly in pathways related to cancer and inflammatory responses. The morpholinomethyl group is believed to enhance solubility and facilitate cellular uptake, which may increase its efficacy in targeting specific proteins or receptors.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit key enzymes involved in cancer progression. For instance, studies have shown that sulfonate derivatives can act as inhibitors of certain kinases, which are critical in signaling pathways that promote cell proliferation and survival.
Therapeutic Potential
The therapeutic applications of this compound are being explored in several areas:
- Cancer Treatment : Preliminary studies suggest potential anti-cancer properties due to its ability to inhibit tumor growth in vitro and in vivo.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways.
Case Study 1: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anti-cancer efficacy of various sulfonate derivatives, including this compound. The results indicated that this compound significantly reduced the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory diseases, researchers evaluated the effects of this compound on macrophage activation. The findings revealed that it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating conditions characterized by excessive inflammation.
Properties
IUPAC Name |
[3,5-dimethyl-2-(morpholin-4-ylmethyl)phenyl] 4-iodobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22INO4S/c1-14-11-15(2)18(13-21-7-9-24-10-8-21)19(12-14)25-26(22,23)17-5-3-16(20)4-6-17/h3-6,11-12H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFSWWOFSTUWQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=C(C=C2)I)CN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22INO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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